

In vitro activity of CPI-169 racemate on histone methylation

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Compound of Interest

Compound Name: CPI-169 racemate

Cat. No.: B606793

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An In-Depth Technical Guide on the In Vitro Activity of **CPI-169 Racemate** on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of CPI-169, a potent and selective small-molecule inhibitor of the histone methyltransferase EZH2. The document details its mechanism of action, inhibitory potency, and effects on cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction: Histone Methylation and the Role of EZH2

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression.[1][2] This process involves the transfer of methyl groups to lysine and arginine residues on histone proteins, which can either activate or repress gene transcription depending on the specific site and degree of methylation.[2]

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[3][4] In conjunction with other core components of the PRC2 complex, such as SUZ12 and EED, EZH2 catalyzes the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[3][4][5] This H3K27me3 mark is a hallmark of transcriptionally silent

chromatin, leading to the repression of target genes.[5][6] Aberrant EZH2 activity is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. [3][5]

CPI-169: A Potent EZH2 Inhibitor

CPI-169 is a novel, indole-based small molecule identified as a potent and selective inhibitor of EZH2.[5] It is structurally distinct from previously reported EZH2 inhibitors.[3] CPI-169 competitively inhibits EZH2 activity, leading to a reduction in global H3K27 methylation, cell cycle arrest, and apoptosis in various cancer cell lines.[3]

Quantitative Data on In Vitro Activity

The inhibitory activity of CPI-169 has been quantified through various biochemical and cell-based assays. The following tables summarize the key potency metrics.

Table 1: Biochemical Potency of CPI-169

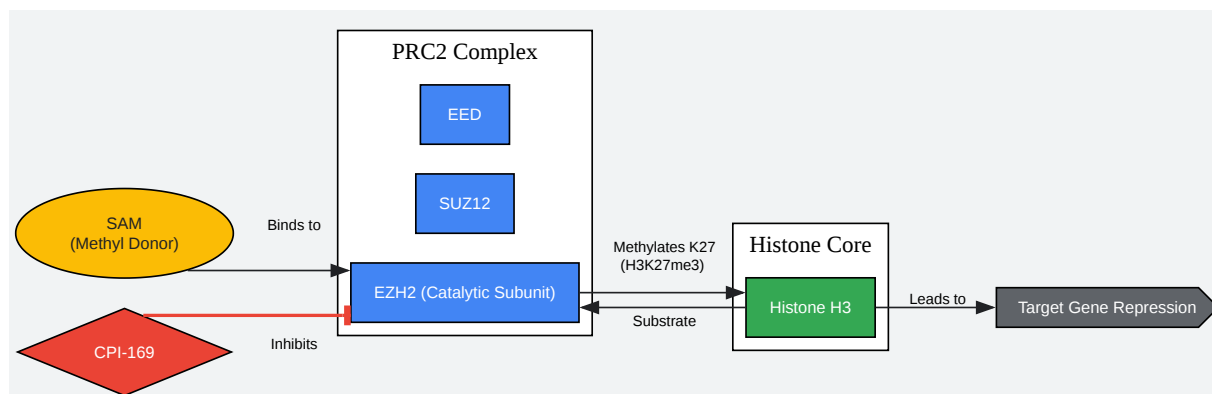
Target	IC50 (nM)
EZH2 (Wild-Type)	0.24[2][7][8][9]
EZH2 (Y641N Mutant)	0.51[2][7][8][9]
EZH1	6.1[2][7][8][9]

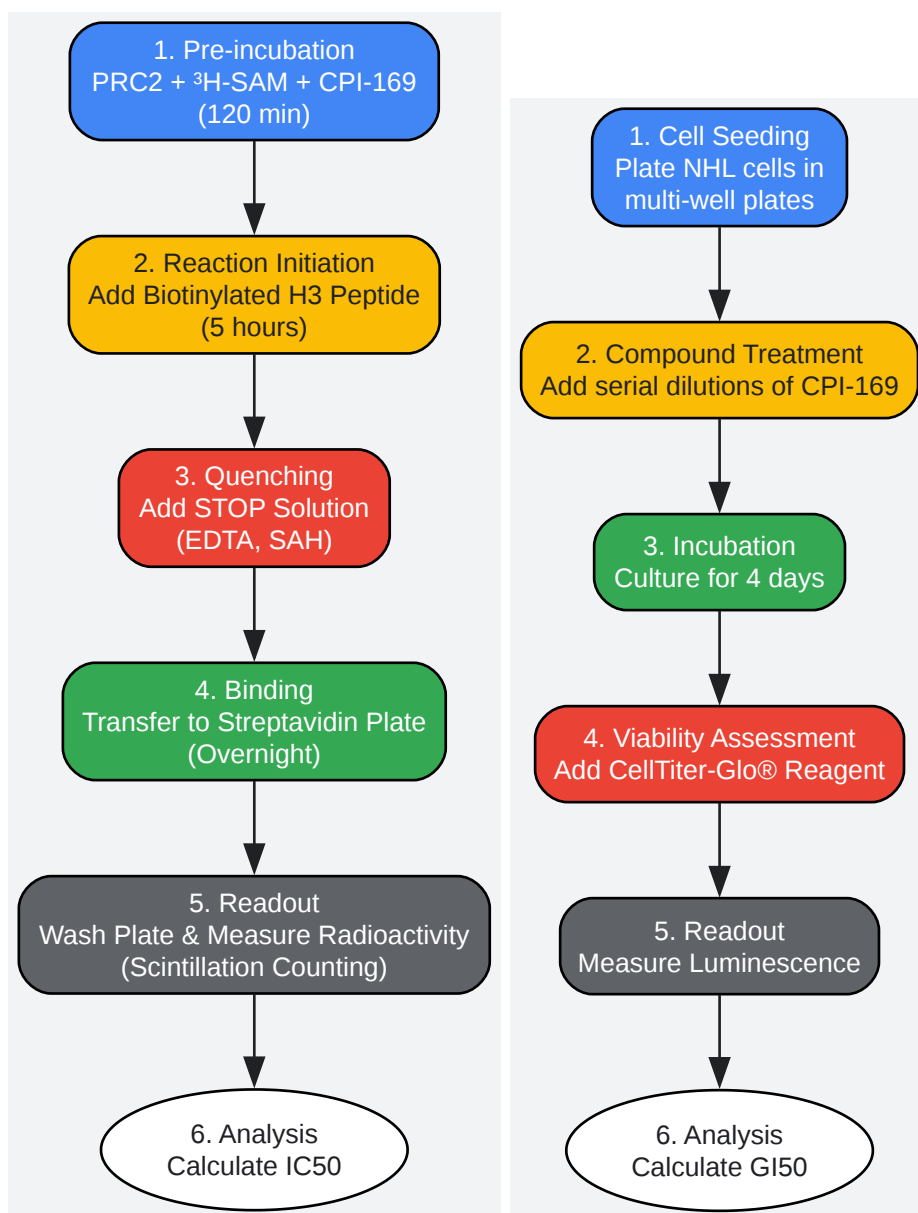
Table 2: Cellular Activity of CPI-169

Assay	Cell Line	Metric	Value (nM)
H3K27me3 Reduction	HeLa	EC50	70[3][9]
Growth Inhibition	Various NHL Cell Lines	GI50	<5000[7]

Signaling Pathway and Mechanism of Action

CPI-169 exerts its effect by directly inhibiting the catalytic activity of the PRC2 complex. The diagram below illustrates the canonical pathway of EZH2-mediated gene silencing and the point of intervention by CPI-169.





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